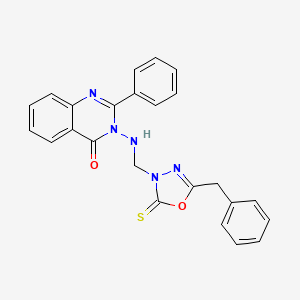![molecular formula C15H11BrN4S B11969581 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(2-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que pertenece a la clase de 1,2,4-triazoles. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo bromofenilo y un grupo tiol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{[(E)-(2-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol típicamente involucra la reacción de 2-bromobenzaldehído con tiosemicarbazida para formar la correspondiente tiosemicarbazona. Este intermedio luego se cicla en condiciones ácidas para producir el compuesto triazol deseado .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están extensamente documentados, el enfoque general involucra la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio. Los pasos clave incluyen la preparación de intermedios, ciclización y procesos de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{[(E)-(2-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros.
Reducción: El grupo imina se puede reducir para formar aminas.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Disulfuros.
Reducción: Aminas.
Sustitución: Varios derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-{[(E)-(2-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol involucra su interacción con varios objetivos moleculares. El compuesto puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así su actividad. También puede interactuar con vías celulares, lo que lleva a la interrupción de las funciones celulares normales .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-{[(E)-(3-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol
- 4-{[(E)-(5-bromo-2-tienil)metilideno]amino}-5-(3-metilfenil)-4H-1,2,4-triazol-3-tiol
- 4-{[(E)-(3-bromo-4-metoxifenil)metilideno]amino}-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol
Singularidad
La singularidad de 4-{[(E)-(2-bromofenil)metilideno]amino}-5-fenil-4H-1,2,4-triazol-3-tiol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C15H11BrN4S |
|---|---|
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
4-[(E)-(2-bromophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
Clave InChI |
GAANKWCOVACVSR-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(2-pyridinylimino)methyl]phenol](/img/structure/B11969502.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol](/img/structure/B11969561.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
